4-Methylisoxazol-5-amine chemical properties
4-Methylisoxazol-5-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Methylisoxazol-5-amine
Introduction
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for other functional groups have established it as a "privileged scaffold." Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including analgesic, anti-inflammatory, anti-bacterial, and anti-cancer properties.[1][2] Within this important class of compounds, 4-Methylisoxazol-5-amine (also known as 4-amino-5-methylisoxazole) emerges as a particularly valuable synthetic building block. Its bifunctional nature, featuring a nucleophilic amino group positioned on the electron-rich isoxazole core, allows for diverse chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the chemical properties of 4-Methylisoxazol-5-amine, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, synthetic pathways, reactivity profile, and applications, offering field-proven insights and detailed protocols to empower its effective use in the laboratory.
Molecular Identity and Physicochemical Profile
Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research and development. 4-Methylisoxazol-5-amine is an aromatic heterocycle with the molecular formula C₄H₆N₂O.
Table 1: Chemical Identifiers and Computed Properties for 4-Methylisoxazol-5-amine
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 5-methyl-1,2-oxazol-4-amine | [3] |
| CAS Number | 87988-94-1 | [3] |
| Molecular Formula | C₄H₆N₂O | [3] |
| Molecular Weight | 98.10 g/mol | [3] |
| Canonical SMILES | CC1=C(C=NO1)N | [3] |
| InChI Key | QGMHRTDVNDXDBB-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 52.1 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 |[3] |
While experimental data for 4-Methylisoxazol-5-amine is not widely published, the properties of its structural isomers, 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole, provide valuable reference points. These isomers share the same molecular formula and weight, and their physical properties offer a strong indication of what to expect for the title compound.
Table 2: Experimental Properties of Structural Isomers
| Property | 3-Amino-5-methylisoxazole | 5-Amino-3-methylisoxazole |
|---|---|---|
| CAS Number | 1072-67-9 | 14678-02-5 |
| Appearance | White to brown powder/crystal | Yellow to orange-brown crystalline powder |
| Melting Point | 57-65 °C | 85-87 °C[4] |
| Solubility | Soluble in Methanol | Slightly soluble in water (26 g/L at 25 °C)[5] |
The variation in melting points between the isomers underscores the significant impact of substituent placement on crystal lattice packing and intermolecular forces.
Spectroscopic Characterization
The structural elucidation of 4-Methylisoxazol-5-amine and its derivatives relies on standard spectroscopic techniques. The expected spectral data provides a fingerprint for identification and purity assessment.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple and diagnostic. Key signals should include a singlet for the methyl protons (CH ₃) around δ 2.0-2.5 ppm, a broad singlet for the amine protons (-NH ₂) whose chemical shift is solvent-dependent, and a singlet for the lone proton on the isoxazole ring (CH ) at approximately δ 7.5-8.5 ppm.
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¹³C NMR Spectroscopy : The carbon spectrum will show four distinct signals: one in the aliphatic region for the methyl carbon and three in the aromatic region for the isoxazole ring carbons. The carbon atom bonded to the nitrogen (C4) is expected to be significantly deshielded compared to the others.[6]
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Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. The primary amine will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[7] Additional key absorptions will include C-H stretching from the methyl group and C=N and C=C stretching vibrations from the isoxazole ring between 1400-1650 cm⁻¹.
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Mass Spectrometry (MS) : In accordance with the "Nitrogen Rule," a molecule containing an even number of nitrogen atoms will have an even nominal molecular weight.[6] Therefore, 4-Methylisoxazol-5-amine is expected to show a molecular ion peak (M⁺) at m/z = 98.
Synthesis and Chemical Reactivity
As a versatile building block, the synthesis of aminoisoxazoles must be robust and scalable. The reactivity of the resulting compound is primarily dictated by the nucleophilic amino group and the stability of the aromatic isoxazole ring.
General Synthetic Approach: [3+2] Cycloaddition
A highly effective and modular method for constructing the aminoisoxazole core is through a regioselective [3+2] cycloaddition reaction. This approach involves the in situ generation of a nitrile oxide from an oxime, which then reacts with an enamine. This strategy is advantageous as it allows for the synthesis of a wide array of substituted isoxazoles from readily available starting materials.[1]
Caption: General workflow for aminoisoxazole synthesis via [3+2] cycloaddition.
Exemplary Experimental Protocol: Synthesis of an Aminoisoxazole Derivative
The following protocol is a representative procedure adapted from established methods for the synthesis of isoxazole building blocks.[1]
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Oxime Formation: To a solution of the starting aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.
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Chloroxime Formation: Cool the reaction mixture to 0 °C and add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for an additional 1-2 hours. The resulting product is the hydroximoyl chloride intermediate.
-
Cycloaddition: In a separate flask, dissolve the appropriate enamine (1.0 eq) in a suitable solvent such as THF. To this solution, add a mild base (e.g., triethylamine, 1.5 eq). Slowly add the previously prepared hydroximoyl chloride solution at room temperature. The in situ generation of the nitrile oxide and subsequent cycloaddition typically proceeds over 12-24 hours.
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Workup and Purification: Upon reaction completion, filter the mixture to remove any salts. Concentrate the filtrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the target aminoisoxazole.
Reactivity Profile: Annulation Reactions
The primary amino group of 4-Methylisoxazol-5-amine is a potent nucleophile, making it an ideal starting point for constructing fused heterocyclic systems. A notable reaction is its condensation with α,β-unsaturated ketones, which leads to the formation of isoxazolo[5,4-b]pyridines.[4] This transformation is highly valuable for expanding molecular complexity and accessing novel chemical space for drug discovery.
The mechanism likely proceeds through an initial Michael addition of the amine to the enone system, followed by an intramolecular cyclization via nucleophilic attack on the ketone carbonyl, and subsequent dehydration to form the aromatic pyridine ring.
Caption: Key mechanistic steps in the formation of an isoxazolo[5,4-b]pyridine.
Applications in Medicinal Chemistry and Drug Discovery
The isoxazole scaffold is a validated pharmacophore present in numerous FDA-approved drugs. Its derivatives are explored for a wide array of therapeutic targets.
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Scaffold for Bioactive Molecules: 4-Methylisoxazol-5-amine serves as a key starting material for libraries of compounds screened for various biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2]
-
Peptidomimetics: Natural peptides often suffer from poor metabolic stability. Incorporating unnatural amino acids or scaffolds like aminoisoxazoles into peptide chains can create peptidomimetics with enhanced stability and therapeutic potential.[2][8] The defined geometry of the isoxazole ring can help lock the molecule into a bioactive conformation.
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Drug Intermediates: The compound is a crucial intermediate in the synthesis of more complex APIs. Its reactive handle allows for its integration into larger molecules through reactions like amidation, alkylation, and condensation.[9]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions are essential when handling 4-Methylisoxazol-5-amine and its isomers. Based on available data for related compounds, the following guidelines should be observed.
-
Hazard Identification: Aminoisoxazole isomers are classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Some related compounds are suspected of causing genetic defects or cancer.[10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][11]
-
Handling: Avoid generating dust. Avoid all contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5] Keep away from strong oxidizing agents to prevent unwanted reactions.
Conclusion
4-Methylisoxazol-5-amine is a heterocyclic compound of significant value to the scientific community, particularly in the realm of drug discovery and organic synthesis. Its well-defined structure, predictable spectroscopic characteristics, and versatile reactivity profile make it an indispensable building block. The synthetic accessibility through robust methods like [3+2] cycloadditions, combined with the nucleophilic reactivity of its amino group, provides chemists with a powerful tool for constructing complex molecular architectures and novel fused-ring systems. By understanding its core chemical properties and adhering to safe handling practices, researchers can fully leverage the potential of 4-Methylisoxazol-5-amine to advance the development of new therapeutics and functional materials.
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